Pronetalol hydrochloride

Descripción general

Descripción

Fue el primer bloqueador beta que se desarrolló por James Black y sus asociados en Imperial Chemical Industries y entró en uso clínico en noviembre de 1963 . Nunca se usó ampliamente debido a su carcinogenicidad en ratones, que se pensó que era resultado de la formación de un metabolito epóxido de naftaleno carcinogénico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El clorhidrato de pronethalol se puede sintetizar mediante un proceso de múltiples pasos que involucra la reacción de 2-naftol con isopropilamina para formar 2-isopropilamino-1-naftol. Este intermedio luego reacciona con epiclorhidrina para producir pronethalol .

Métodos de Producción Industrial

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de pronethalol experimenta varias reacciones químicas, que incluyen:

Oxidación: El pronethalol se puede oxidar para formar derivados de naftaleno.

Reducción: Las reacciones de reducción pueden convertir el pronethalol en su alcohol correspondiente.

Sustitución: El pronethalol puede sufrir reacciones de sustitución, particularmente en el anillo de naftaleno.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución .

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen derivados de naftaleno, alcoholes y compuestos de naftaleno sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Pronethalol hydrochloride is structurally related to propranolol but exhibits a significantly lower affinity for beta-adrenoceptors. Specifically, it has a binding affinity approximately 125–150 times less than that of propranolol . The compound functions primarily by blocking beta-1 and beta-2 adrenergic receptors, which leads to various cardiovascular effects, including reduced heart rate and myocardial contractility.

Key Pharmacological Effects:

- Beta-Adrenergic Receptor Antagonism: Inhibition of both beta-1 and beta-2 receptors results in decreased heart rate and blood pressure.

- Membrane-Stabilizing Effects: Pronethalol exhibits membrane-stabilizing properties that are independent of its beta-blocking activity .

Therapeutic Applications

Historically, Pronethalol was used in several clinical applications:

- Management of Hypertension: Pronethalol was indicated for the treatment of high blood pressure. Its ability to lower heart rate and myocardial workload made it a candidate for managing hypertension.

- Angina Pectoris: The drug was utilized to alleviate symptoms of angina by reducing myocardial oxygen demand.

- Cardiac Arrhythmias: As a beta-blocker, it was prescribed to manage various types of arrhythmias by stabilizing cardiac electrical activity.

Case Studies and Clinical Trials

Several studies were conducted to evaluate the efficacy and safety of Pronethalol before its withdrawal:

- A study published in the Journal of the American Medical Association reported on the effectiveness of Pronethalol in treating angina pectoris. While some patients experienced symptom relief, the overall results did not demonstrate significant advantages over placebo treatments .

- Comparative studies between Pronethalol and propranolol highlighted that while both drugs had similar mechanisms of action, propranolol offered superior efficacy with fewer side effects. Pronethalol's association with tumorigenicity in mice led to its rapid decline in clinical use .

Safety Concerns and Withdrawal

The major safety concern associated with Pronethalol was its potential to induce thymic tumors in laboratory animals. This finding raised significant alarm regarding its long-term safety profile in humans, ultimately leading to its withdrawal from clinical use. The adverse effects observed included:

- Tumor formation in animal studies

- Limited therapeutic benefits compared to newer alternatives like propranolol

Summary Table of Applications

Mecanismo De Acción

El clorhidrato de pronethalol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, lo que inhibe la acción de la epinefrina y la norepinefrina. Esto lleva a la vasoconstricción, la inhibición de factores angiogénicos como el factor de crecimiento endotelial vascular, la inducción de la apoptosis de las células endoteliales y la regulación negativa de la activación de la proteína quinasa A .

Comparación Con Compuestos Similares

Compuestos Similares

Propranolol: Un bloqueador beta no selectivo que reemplazó al pronethalol debido a su perfil más seguro.

Dicloroisoprenalina: Un antagonista beta-adrenérgico temprano que inspiró el desarrollo del pronethalol.

Singularidad

El clorhidrato de pronethalol fue único como el primer bloqueador beta que entró en uso clínico. su carcinogenicidad limitó su adopción generalizada, lo que llevó al desarrollo de alternativas más seguras como el propranolol .

Actividad Biológica

Pronetalol hydrochloride, a beta-adrenoceptor antagonist, was one of the first drugs developed for the treatment of cardiovascular diseases such as angina pectoris and cardiac arrhythmias. Despite its historical significance, it is essential to understand its biological activity, therapeutic applications, and associated risks based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20ClNO

- CAS Registry Number : 54-80-8

- InChIKey : HRSANNODOVBCST-UHFFFAOYSA-N

Pronetalol is characterized by its ability to block beta-adrenergic receptors, which play a crucial role in the sympathetic nervous system's regulation of cardiovascular functions. This mechanism underlies its therapeutic effects in managing heart conditions.

Pronetalol acts primarily as a non-selective beta-blocker. By inhibiting beta-1 and beta-2 adrenergic receptors, it reduces heart rate, myocardial contractility, and overall cardiac output, leading to decreased oxygen demand in the heart muscle. This action is beneficial in conditions such as:

- Angina pectoris

- Cardiac arrhythmias

- Hypertension

Case Studies and Clinical Trials

- Angina Pectoris : A multicenter double-blind trial reported significant improvements in patients with angina when treated with pronetalol compared to placebo . The study highlighted a reduction in the frequency of angina attacks and nitroglycerin consumption.

- Cardiac Arrhythmias : Pronetalol has shown effectiveness in treating various arrhythmias. Research indicated that it could be beneficial for patients experiencing ventricular arrhythmias during anesthesia .

- Vascular Calcification : A recent study demonstrated that pronetalol administration (20 mg/kg) in Mgp -/- mice significantly reduced Sox2 levels, suggesting a potential role in ameliorating vascular calcification .

Toxicity and Side Effects

Despite its therapeutic benefits, pronetalol is associated with several adverse effects:

- Carcinogenicity : Prolonged exposure to pronetalol has been linked to thymic lymphosarcomas in animal studies, leading to its withdrawal from clinical use .

- Neurological Effects : High doses have been correlated with tremors and convulsions in animal models; however, these effects have not been prominently reported in human subjects .

- Common Side Effects : Mild disorientation, nausea, and vomiting are among the subjective side effects reported by patients taking effective doses .

Comparative Analysis with Propranolol

Pronetalol's successor, propranolol, is noted for having a potency 10 to 20 times greater than pronetalol without the associated tumorigenic risks . A comparative study highlighted the differences in efficacy between these two compounds:

| Feature | Pronetalol | Propranolol |

|---|---|---|

| Potency | Lower | Higher |

| Tumorigenicity | Yes | No |

| Clinical Use | Angina, arrhythmias | Broader applications |

| Side Effects | Tremors, convulsions | Less severe side effects |

Propiedades

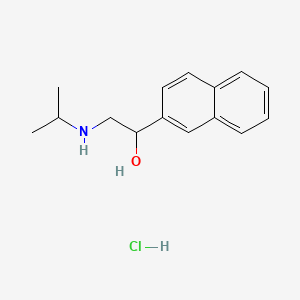

IUPAC Name |

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15-17H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONLGXRPRAIDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021194 | |

| Record name | Pronethalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-02-5 | |

| Record name | 2-Naphthalenemethanol, α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pronetalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pronetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pronethalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRONETHALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IJC48OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.